molecular formula C11H15N3 B13077289 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13077289
M. Wt: 189.26 g/mol
InChI Key: XWUTXWXXCIQERY-UHFFFAOYSA-N
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Description

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H15N3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with pentan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile is unique due to the presence of the pentan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(pentan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H15N3/c1-3-4-9(2)14-11-6-5-10(7-12)13-8-11/h5-6,8-9,14H,3-4H2,1-2H3

InChI Key

XWUTXWXXCIQERY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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